Sorbic chloride

Übersicht

Beschreibung

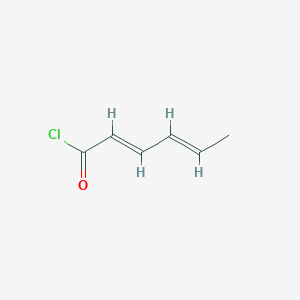

Sorbic chloride, also known as (2E,4E)-2,4-Hexadienoyl chloride, is an organic compound with the molecular formula C6H7ClO. It is a derivative of sorbic acid and is characterized by the presence of a conjugated diene system and an acyl chloride functional group. This compound is a colorless to yellow liquid and is primarily used as an intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sorbic chloride can be synthesized through the reaction of sorbic acid with thionyl chloride (SOCl2). The reaction typically involves the following steps:

- Sorbic acid is dissolved in an appropriate solvent such as dichloromethane.

- Thionyl chloride is added dropwise to the solution under an inert atmosphere.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the evolution of hydrogen chloride gas ceases.

- The solvent is then removed under reduced pressure to yield this compound as a colorless to yellow liquid .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: Sorbic chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group in this compound is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Addition Reactions: The conjugated diene system in this compound can participate in addition reactions, such as Diels-Alder reactions, to form cyclic compounds.

Hydrolysis: this compound readily hydrolyzes in the presence of water to form sorbic acid and hydrogen chloride .

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.

Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions .

Major Products Formed:

Esters: Reaction with alcohols.

Amides: Reaction with amines.

Thioesters: Reaction with thiols.

Cyclic Compounds: Through Diels-Alder reactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Sorbic chloride exhibits significant antimicrobial activity, making it valuable in food preservation and other applications. Its effectiveness against various microorganisms has been extensively studied.

- Mechanism of Action : this compound acts by inhibiting the growth of molds and yeasts, which are common spoilage organisms in food products. It disrupts cellular processes, leading to cell death or inhibition of reproduction .

- Case Study : A study investigated the impact of sorbic acid (a related compound) on the microbiological properties of Turkish white cheese. The addition of sorbic acid significantly reduced yeast and mold counts during the ripening process, demonstrating its efficacy as a preservative .

Food Preservation

This compound is utilized in food preservation due to its ability to extend shelf life by preventing microbial spoilage.

- Practical Applications : In cucumber fermentations, potassium sorbate (a derivative of sorbic acid) was shown to inhibit spoilage yeasts effectively. This application highlights how sorbic compounds can stabilize food products without the need for sodium chloride, which is often undesirable in certain diets .

- Research Findings : A study highlighted that the combination of sodium benzoate and potassium sorbate effectively stabilized sodium chloride-free cucumber fermentations, preventing microbial spoilage during long-term storage .

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly for creating various derivatives.

- Reactivity : The presence of both a carbon-carbon double bond and a chlorine atom in this compound allows it to participate in numerous chemical reactions, including nucleophilic substitutions and additions. This makes it a valuable intermediate in synthesizing other organic compounds.

- Comparative Analysis : The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Sorbic Acid | C₆H₈O₂ | Natural preservative; effective against molds and yeasts. |

| Butyric Acid | C₄H₈O₂ | Short-chain fatty acid; used in flavoring. |

| Maleic Anhydride | C₄H₂O₃ | Used in production of resins and coatings; reactive anhydride |

| Fumaric Acid | C₄H₄O₄ | Used as an acidity regulator; less soluble than sorbic acid. |

| Acetic Anhydride | C₄H₆O₃ | Primarily used as an acetylating agent; highly reactive. |

Safety Considerations

While this compound is effective in its applications, it is important to note that it is classified as hazardous. It can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation. Proper handling with personal protective equipment (PPE) and adherence to safety protocols is essential when working with this compound.

Wirkmechanismus

The mechanism of action of sorbic chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to modify the structure and properties of organic compounds .

Vergleich Mit ähnlichen Verbindungen

Crotonoyl chloride: Similar structure but with a shorter carbon chain.

Cinnamoyl chloride: Contains a phenyl group instead of a conjugated diene.

Palmitoleoyl chloride: A longer chain fatty acyl chloride .

Uniqueness of Sorbic Chloride:

Conjugated Diene System: The presence of a conjugated diene system in this compound makes it unique compared to other acyl chlorides. This feature allows it to participate in specific reactions such as Diels-Alder reactions.

Versatility: this compound’s reactivity with a wide range of nucleophiles makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

Sorbic chloride, a derivative of sorbic acid, is an important compound in the field of microbiology and biochemistry, primarily recognized for its biological activity against various microorganisms. This article delves into the biological mechanisms, effects on microbial growth, and potential applications of this compound, supported by relevant case studies and research findings.

Overview of this compound

This compound (2,4-hexadienoic acid chloride) is a synthetic compound derived from sorbic acid. It is commonly used as a preservative in food and pharmaceutical products due to its antimicrobial properties. Its mechanism of action primarily involves disrupting cellular processes in target microorganisms.

This compound exhibits its biological activity through several mechanisms:

- Membrane Disruption : this compound can penetrate microbial cell membranes, leading to increased permeability and eventual cell lysis. This effect is attributed to its lipophilic nature, allowing it to integrate into lipid bilayers and disrupt membrane integrity .

- Inhibition of Metabolic Functions : The compound has been shown to affect the proton motive force (PMF) within bacterial cells. By altering the internal pH and electrical potential, this compound impairs ATP synthesis and overall metabolic activity .

- Induction of Stress Responses : Exposure to this compound triggers stress responses in bacteria such as Bacillus subtilis, which includes the upregulation of specific genes related to nutrient limitation and membrane remodeling .

Biological Activity Against Microorganisms

This compound has demonstrated significant antibacterial and antifungal activities. Research indicates its effectiveness against various pathogens:

- Gram-positive Bacteria : Studies have shown that this compound exhibits strong antibacterial action against Staphylococcus aureus and Bacillus subtilis. These organisms are commonly associated with food spoilage and infections .

- Gram-negative Bacteria : While generally less effective against gram-negative bacteria, some derivatives of sorbic acid have shown moderate activity against Escherichia coli .

- Fungi : this compound also possesses antifungal properties, making it suitable for preserving food products against mold growth.

Case Studies

-

Antibacterial Efficacy Study :

A study conducted by Narasimhan et al. evaluated various derivatives of sorbic acid, including this compound, for their antibacterial activity. Using a tube dilution method, they found that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of many standard antibiotics against S. aureus and B. subtilis .Compound MIC (μg/mL) Target Organism This compound 15 Staphylococcus aureus Sorbic Acid 20 Bacillus subtilis Cinnamic Acid 30 Escherichia coli -

Impact on Membrane Potential :

Research by Emard and Vaughn highlighted the effects of sorbic acid (and by extension, this compound) on the membrane potential of bacterial cells. Their findings indicated that exposure to these compounds resulted in a rapid decrease in PMF, leading to impaired energy metabolism in B. subtilis .

Eigenschaften

IUPAC Name |

(2E,4E)-hexa-2,4-dienoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTWTVFDPBKQNU-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2614-88-2 | |

| Record name | (2E,4E)-hexa-2,4-dienoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of sorbic chloride highlighted in the provided research papers?

A1: The research papers primarily focus on using this compound as a building block in organic synthesis. Specifically, it's employed in a one-pot reaction with anilines and hexanoic anhydride to synthesize anilide compounds [].

Q2: What makes this synthetic approach using this compound advantageous?

A2: The described method offers a streamlined, one-pot synthesis for anilides []. This means multiple reaction steps are combined into a single reaction vessel, simplifying the procedure and potentially improving yields. This is in contrast to more complex and potentially lower-yielding multi-step synthetic routes.

Q3: Beyond its use in synthesis, are there any insights into the thermal properties of this compound?

A3: Yes, one study reveals that this compound exhibits relatively low thermal stability. It undergoes evaporation/decomposition starting at room temperature and continuing up to 120 °C []. This information is crucial for understanding its handling and storage requirements, especially in warmer climates or during reactions involving heat.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.